

Scaff10-8 selectivity profiling against other ATPases

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Compound of Interest

Compound Name: Scaff10-8

Cat. No.: B1681520

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Scaff10-8: A Comparative Guide to ATPase Selectivity

Introduction

Scaff10-8 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Its primary mechanism of action is the targeted inhibition of a specific ATPase, a class of enzymes crucial for various cellular functions. To ensure the therapeutic efficacy and safety of **Scaff10-8**, a thorough understanding of its selectivity profile against other ATPases is paramount. This guide provides a comparative analysis of **Scaff10-8**'s inhibitory activity against a panel of key ATPases, supported by experimental data and detailed protocols. The following data is based on in-vitro studies designed to characterize the specificity of **Scaff10-8**.

Quantitative Comparison of ATPase Inhibition by Scaff10-8

The inhibitory activity of **Scaff10-8** was assessed against a panel of representative ATPases. The half-maximal inhibitory concentration (IC₅₀) was determined for each enzyme to quantify the potency of **Scaff10-8**. The results are summarized in the table below.

Target ATPase	ATPase Family	IC50 (nM)
Na ⁺ /K ⁺ -ATPase	P-type	15
SERCA1 (Ca ²⁺ -ATPase)	P-type	1,200
H ⁺ /K ⁺ -ATPase	P-type	850
Myosin ATPase	Myosin Superfamily	> 10,000
F-type ATPase (ATP synthase)	F-type	> 10,000

Data represents the mean of three independent experiments.

The data clearly indicates that **Scaff10-8** is a potent and selective inhibitor of the Na⁺/K⁺-ATPase. It exhibits significantly lower potency against other tested P-type ATPases, such as SERCA1 and H⁺/K⁺-ATPase, and has a negligible effect on Myosin and F-type ATPases at concentrations up to 10,000 nM. This high degree of selectivity is a promising characteristic for minimizing off-target effects.

Experimental Protocols

The following section details the methodology used to determine the ATPase inhibitory activity of **Scaff10-8**.

ATPase Activity Assay

The ATPase activity was measured using a commercially available ATP hydrolysis assay kit that quantifies the amount of inorganic phosphate (Pi) released from ATP.

Materials:

- Purified ATPase enzymes (Na⁺/K⁺-ATPase, SERCA1, H⁺/K⁺-ATPase, Myosin ATPase, F-type ATPase)
- Scaff10-8** (dissolved in DMSO)
- Assay Buffer (specific for each ATPase)

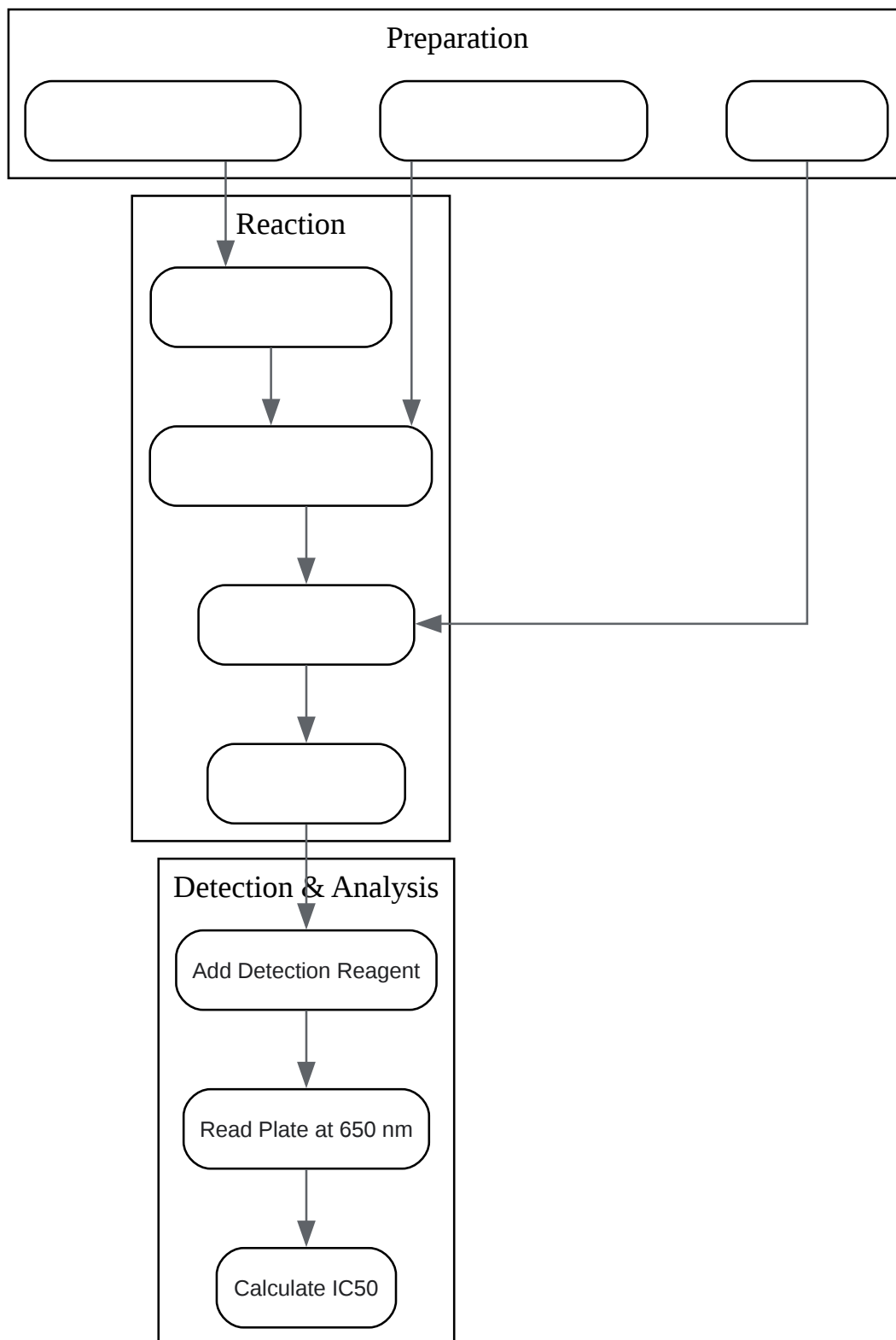
- ATP
- Phosphate detection reagent
- Microplate reader

Procedure:

- **Enzyme Preparation:** The purified ATPase enzymes were diluted to the desired concentration in their respective pre-chilled assay buffers.
- **Compound Preparation:** A serial dilution of **Scaff10-8** was prepared in DMSO and then diluted in the assay buffer to the final concentrations.
- **Reaction Setup:** 25 μ L of the enzyme preparation was added to the wells of a 96-well microplate.
- **Inhibitor Addition:** 25 μ L of the **Scaff10-8** dilutions (or vehicle control) was added to the wells containing the enzyme. The plate was incubated for 15 minutes at 37°C.
- **Initiation of Reaction:** 50 μ L of ATP solution was added to each well to initiate the ATPase reaction. The final concentration of ATP was optimized for each enzyme.
- **Incubation:** The plate was incubated for 30 minutes at 37°C.
- **Termination and Detection:** The reaction was stopped by the addition of 50 μ L of the phosphate detection reagent. The color was allowed to develop for 20 minutes at room temperature.
- **Measurement:** The absorbance was measured at 650 nm using a microplate reader.
- **Data Analysis:** The percentage of inhibition was calculated for each concentration of **Scaff10-8** relative to the vehicle control. The IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism or a similar software.

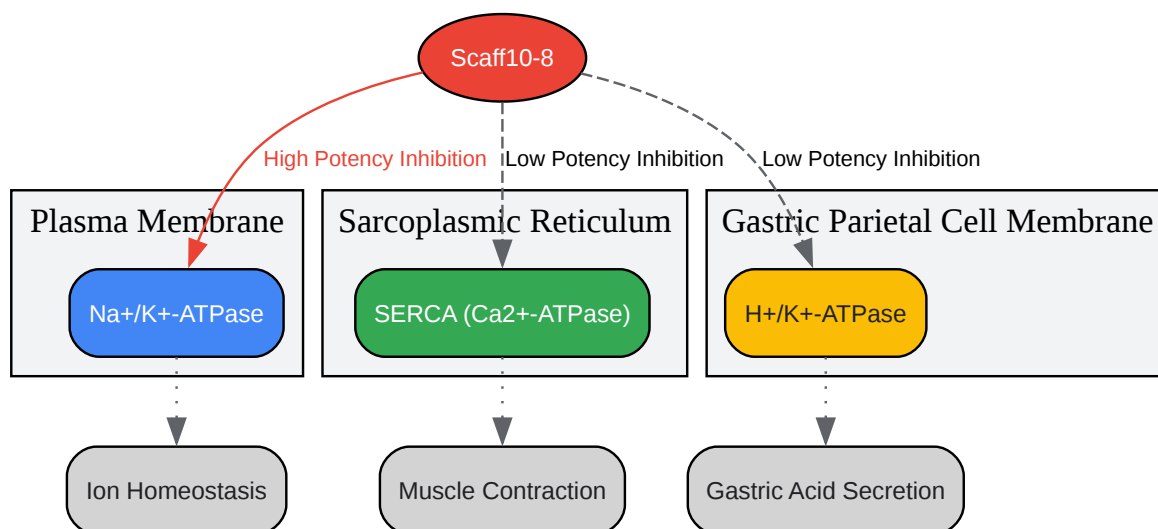
Visualizing Experimental and Biological Contexts

To better illustrate the experimental process and the biological significance of **Scaff10-8's** selectivity, the following diagrams are provided.



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Caption: Experimental workflow for determining the IC₅₀ of **Scaff10-8** against various ATPases.



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Caption: Simplified diagram of **Scaff10-8**'s selective inhibition of Na⁺/K⁺-ATPase over other P-type ATPases.

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